molecular formula C15H17NO B14484361 2,3-Dimethyl-6-(2-phenylethyl)pyridin-4(1H)-one CAS No. 64840-78-4

2,3-Dimethyl-6-(2-phenylethyl)pyridin-4(1H)-one

Cat. No.: B14484361
CAS No.: 64840-78-4
M. Wt: 227.30 g/mol
InChI Key: IWPMRLLHYUBOCB-UHFFFAOYSA-N
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Description

2,3-Dimethyl-6-(2-phenylethyl)pyridin-4(1H)-one is a heterocyclic organic compound. Compounds of this nature often exhibit interesting chemical properties and biological activities, making them valuable in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl-6-(2-phenylethyl)pyridin-4(1H)-one typically involves multi-step organic reactions. A common approach might include:

    Starting Materials: Selection of appropriate starting materials such as 2,3-dimethylpyridine and 2-phenylethyl bromide.

    Reaction Steps:

Industrial Production Methods

Industrial production methods would likely involve scaling up the laboratory synthesis with optimizations for yield, cost, and safety. This might include:

    Continuous Flow Chemistry: To enhance reaction efficiency and control.

    Catalysis: Use of catalysts to improve reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-6-(2-phenylethyl)pyridin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding N-oxide using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction of the pyridinone ring to a piperidine derivative using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridinone derivatives.

Scientific Research Applications

2,3-Dimethyl-6-(2-phenylethyl)pyridin-4(1H)-one may have applications in:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in receptor studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action for 2,3-Dimethyl-6-(2-phenylethyl)pyridin-4(1H)-one would depend on its specific application. Generally, it might involve:

    Molecular Targets: Interaction with specific enzymes or receptors.

    Pathways Involved: Modulation of biochemical pathways related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dimethylpyridine: A simpler analog without the phenylethyl group.

    2-Phenylethylamine: A compound with a similar side chain but different core structure.

    4-Pyridone Derivatives: Compounds with similar core structures but different substituents.

Uniqueness

2,3-Dimethyl-6-(2-phenylethyl)pyridin-4(1H)-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

64840-78-4

Molecular Formula

C15H17NO

Molecular Weight

227.30 g/mol

IUPAC Name

2,3-dimethyl-6-(2-phenylethyl)-1H-pyridin-4-one

InChI

InChI=1S/C15H17NO/c1-11-12(2)16-14(10-15(11)17)9-8-13-6-4-3-5-7-13/h3-7,10H,8-9H2,1-2H3,(H,16,17)

InChI Key

IWPMRLLHYUBOCB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC(=CC1=O)CCC2=CC=CC=C2)C

Origin of Product

United States

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